molecular formula C30H50O2 B020532 Glochidiol CAS No. 6610-56-6

Glochidiol

Cat. No.: B020532
CAS No.: 6610-56-6
M. Wt: 442.7 g/mol
InChI Key: SWEUJTWPRYKNNX-DZEONHSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminoheptanedioic acid can be synthesized through various methods. One common synthetic route involves the hydrogenation of tetrahydrodipicolinate to produce 2,6-diaminopimelic acid . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of 2,6-diaminoheptanedioic acid often involves microbial fermentation processes. Specific strains of bacteria, such as Corynebacterium glutamicum, are engineered to overproduce this compound. The fermentation broth is then processed to isolate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminoheptanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into different amino acid derivatives.

    Substitution: It can undergo substitution reactions where amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products: The major products formed from these reactions include various amino acid derivatives and keto acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    Lysine: An essential amino acid with a similar structure but different biological functions.

    Ornithine: Another amino acid derivative involved in the urea cycle.

    Glutamic Acid: An amino acid that plays a key role in neurotransmission.

Uniqueness: 2,6-Diaminoheptanedioic acid is unique due to its specific role in bacterial cell wall biosynthesis. Unlike lysine and ornithine, which are primarily involved in protein synthesis and metabolic pathways, 2,6-diaminoheptanedioic acid is directly incorporated into the peptidoglycan layer, making it a crucial target for antibiotic development .

Properties

IUPAC Name

(1R,3aR,5aR,5bR,7aS,9R,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23+,24+,25+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEUJTWPRYKNNX-DZEONHSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@H](C5(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318386
Record name Glochidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6610-56-6
Record name Glochidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6610-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glochidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glochidiol
Reactant of Route 2
Glochidiol
Reactant of Route 3
Glochidiol
Reactant of Route 4
Glochidiol
Reactant of Route 5
Glochidiol
Reactant of Route 6
Glochidiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.